molecular formula C62H53NO6P2 B12937408 N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Cat. No.: B12937408
M. Wt: 970.0 g/mol
InChI Key: BTVSPIBXPAMGBN-UHFFFAOYSA-N
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Description

N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a complex organic compound with a unique structure that includes multiple aromatic rings and phosphorus-containing dioxaphosphocin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves multiple steps, including the formation of the indeno and dioxaphosphocin rings. The reaction conditions typically require high temperatures and the use of catalysts to facilitate the formation of the complex structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals

Biology

In biological research, the compound’s unique structure may allow it to interact with specific biomolecules, making it a potential candidate for drug development or as a probe in biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as a therapeutic agent due to its ability to interact with biological targets. Research may focus on its efficacy and safety in treating various diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine
  • N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine
  • 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl

Uniqueness

Compared to similar compounds, N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine stands out due to its unique dioxaphosphocin rings and the presence of multiple aromatic systems

Properties

Molecular Formula

C62H53NO6P2

Molecular Weight

970.0 g/mol

IUPAC Name

N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

InChI

InChI=1S/C62H53NO6P2/c1-37-9-5-13-45(33-37)49-21-17-41-25-29-61-30-26-42-18-22-50(46-14-6-10-38(2)34-46)58(54(42)61)67-70(64,66-57(49)53(41)61)63-71(65)68-59-51(47-15-7-11-39(3)35-47)23-19-43-27-31-62(55(43)59)32-28-44-20-24-52(60(69-71)56(44)62)48-16-8-12-40(4)36-48/h5-24,33-36H,25-32H2,1-4H3,(H,63,64,65)

InChI Key

BTVSPIBXPAMGBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC(=C7)C)OP(=O)(O3)NP8(=O)OC9=C(C=CC1=C9C3(CC1)CCC1=C3C(=C(C=C1)C1=CC=CC(=C1)C)O8)C1=CC=CC(=C1)C)C=C2

Origin of Product

United States

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